

physical and chemical properties of 2-Methyl-3-hexyn-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-hexyn-2-ol

Cat. No.: B1277851

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-3-hexyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-3-hexyn-2-ol**, a tertiary alkynyl alcohol of interest in various fields of chemical synthesis and materials science. This document details its known physical characteristics, chemical behavior, a detailed experimental protocol for its synthesis, and predicted spectroscopic data.

Core Physical and Chemical Properties

2-Methyl-3-hexyn-2-ol, with the CAS number 5075-33-2, is a colorless to yellow liquid at room temperature. Its fundamental properties are summarized in the tables below.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1]
Boiling Point	144 °C (at 760 mmHg)	[2]
Melting Point	Not definitively reported; cited as "n/a" or -6°C	[3]
Density	0.856 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.440	[2]
pKa (predicted)	13.18 ± 0.29	[1]

Solubility

While specific quantitative solubility data is not readily available in the literature, based on its chemical structure—a moderately sized alcohol with a polar hydroxyl group and a significant nonpolar hydrocarbon chain—its solubility can be predicted as follows:

Solvent	Predicted Solubility
Water	Slightly soluble to sparingly soluble
Ethanol	Miscible
Acetone	Miscible
Diethyl Ether	Miscible
Hexane	Soluble

Chemical Properties and Reactivity

As a tertiary alkynyl alcohol, **2-Methyl-3-hexyn-2-ol** exhibits reactivity characteristic of both the hydroxyl and the alkyne functional groups.

- Reactivity of the Hydroxyl Group: Being a tertiary alcohol, the hydroxyl group is situated on a sterically hindered carbon atom. This steric hindrance influences its reactivity. Reactions involving the hydroxyl group, such as esterification or etherification, may require more forcing conditions compared to primary or secondary alcohols. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can facilitate elimination or substitution reactions. Tertiary alcohols are generally more reactive towards hydrogen halides than primary or secondary alcohols.[4][5][6]
- Reactivity of the Alkyne Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, and hydrohalogenation. The internal nature of the alkyne in **2-Methyl-3-hexyn-2-ol** means it will typically yield ketones upon hydration.
- Stability: **2-Methyl-3-hexyn-2-ol** is a stable compound under standard laboratory conditions. However, like many organic compounds, it should be stored away from strong oxidizing agents and extreme temperatures.

Experimental Protocols

Synthesis of **2-Methyl-3-hexyn-2-ol** via Grignard Reaction

A common and effective method for the synthesis of tertiary alkynyl alcohols is the Grignard reaction.[7][8][9][10] The following is a detailed protocol for the synthesis of **2-Methyl-3-hexyn-2-ol** from 1-butyne and acetone.

Reaction Scheme:

- $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CH} + \text{CH}_3\text{CH}_2\text{MgBr} \rightarrow \text{CH}_3\text{CH}_2\text{C}\equiv\text{CMgBr} + \text{CH}_3\text{CH}_3$
- $\text{CH}_3\text{CH}_2\text{C}\equiv\text{CMgBr} + (\text{CH}_3)_2\text{CO} \rightarrow (\text{CH}_3)_2\text{C}(\text{OMgBr})\text{C}\equiv\text{CCH}_2\text{CH}_3$
- $(\text{CH}_3)_2\text{C}(\text{OMgBr})\text{C}\equiv\text{CCH}_2\text{CH}_3 + \text{H}_3\text{O}^+ \rightarrow (\text{CH}_3)_2\text{C}(\text{OH})\text{C}\equiv\text{CCH}_2\text{CH}_3 + \text{Mg}^{2+} + \text{Br}^- + \text{H}_2\text{O}$

Materials and Reagents:

- 1-Butyne

- Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF or diethyl ether)
- Acetone, anhydrous
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Alkynyl Grignard Reagent:
 - Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum.
 - Under a positive pressure of inert gas, add a solution of 1-butyne in anhydrous THF to the flask.
 - Cool the flask to 0 °C using an ice bath.
 - Slowly add one equivalent of ethylmagnesium bromide solution from the dropping funnel to the stirred 1-butyne solution. The evolution of ethane gas will be observed.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the complete formation of the butynylmagnesium bromide.
- Reaction with Acetone:

- Cool the freshly prepared butynylmagnesium bromide solution back down to 0 °C in an ice bath.
- Slowly add one equivalent of anhydrous acetone, dissolved in anhydrous THF, to the Grignard reagent via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

• Work-up and Purification:

- Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **2-Methyl-3-hexyn-2-ol**.
- Purify the crude product by vacuum distillation.

Predicted Spectroscopic Data

As experimental spectra for **2-Methyl-3-hexyn-2-ol** are not readily available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

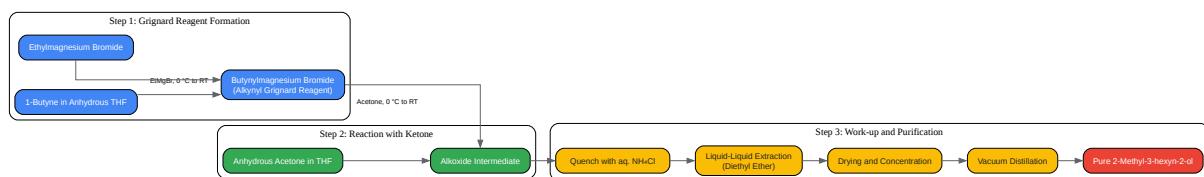
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.2	Quartet	2H	-CH ₂ -CH ₃
~ 1.5	Singlet	1H	-OH
~ 1.4	Singlet	6H	(CH ₃) ₂ -C-
~ 1.1	Triplet	3H	-CH ₂ -CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 85	C≡C
~ 80	C≡C
~ 65	(C) (CH ₃) ₂ -OH
~ 31	(CH ₃) ₂ -C-
~ 14	-CH ₂ -CH ₃
~ 13	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group	Description
~ 3400 (broad)	O-H stretch	Alcohol hydroxyl group
~ 2970-2850	C-H stretch	Aliphatic C-H bonds
~ 2250 (weak)	C≡C stretch	Internal alkyne
~ 1370 and 1385	C-H bend	Gem-dimethyl group
~ 1150	C-O stretch	Tertiary alcohol


Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 112$. Key fragmentation patterns for tertiary alcohols often involve the loss of an alkyl group or a water molecule.[7][9]

- $m/z = 97$: Loss of a methyl group ($M^+ - 15$)
- $m/z = 83$: Loss of an ethyl group ($M^+ - 29$)
- $m/z = 94$: Loss of water ($M^+ - 18$)
- $m/z = 59$: Cleavage alpha to the oxygen, resulting in $[(CH_3)_2COH]^+$

Visualizations

Experimental Workflow for the Synthesis of 2-Methyl-3-hexyn-2-ol

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Methyl-3-hexyn-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. compoundchem.com [compoundchem.com]
- 4. 2-Methyl-3-buten-2-ol(115-18-4) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Methyl-3-hexen-2-ol [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [physical and chemical properties of 2-Methyl-3-hexyn-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277851#physical-and-chemical-properties-of-2-methyl-3-hexyn-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com